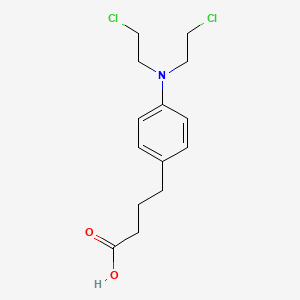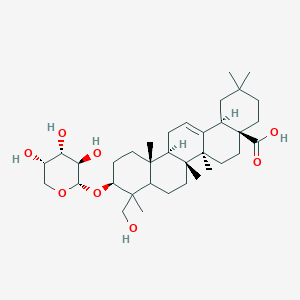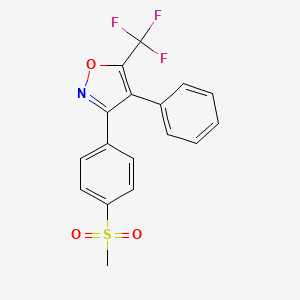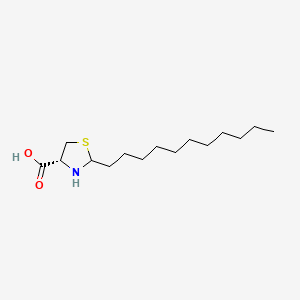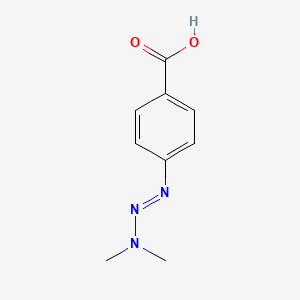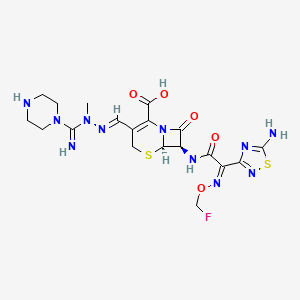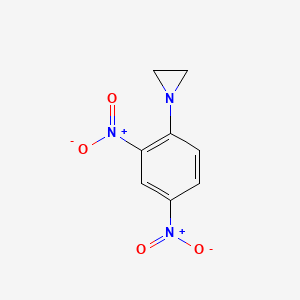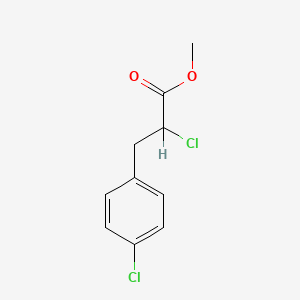
Chlorfenprop-methyl
Übersicht
Beschreibung
Chlorfenprop-methyl is a synthetic herbicide primarily used for controlling wild oats in winter cereals. It is known for its low aqueous solubility and high volatility. The compound is highly toxic to aquatic organisms and moderately toxic to mammals if ingested . Its chemical formula is C₁₀H₁₀Cl₂O₂, and it is also known by other names such as Benzenepropanoic acid, α,4-dichloro-, methyl ester .
Wirkmechanismus
Target of Action
Chlorfenprop-methyl is a herbicide that was primarily used for controlling wild oats in winter cereals . The primary target of this compound is the growth of these wild oats . It is also known to inhibit the activity of pyrazole ring hydrolases, enzymes that catalyze reactions in protein synthesis .
Mode of Action
This compound is hydrolyzed as soon as it penetrates the leaf in both sensitive and resistant plants . The product of this hydrolysis, chlorfenprop, is presumably the herbicidally active compound . This suggests that this compound acts by releasing chlorfenprop, which then interacts with its targets to inhibit growth.
Biochemical Pathways
Given its inhibitory effect on pyrazole ring hydrolases , it can be inferred that it may interfere with protein synthesis pathways
Pharmacokinetics
It is known to have a low aqueous solubility and is highly volatile . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of growth in wild oats . By interfering with the activity of pyrazole ring hydrolases , it disrupts protein synthesis, leading to growth inhibition.
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. Its high volatility suggests that it may be susceptible to environmental conditions such as temperature and wind. Additionally, its low aqueous solubility may affect its distribution in aquatic environments and its uptake by plants. It is also highly toxic to aquatic organisms , indicating that its use and efficacy must be carefully managed to minimize environmental impact.
Biochemische Analyse
Cellular Effects
Chlorfenprop-methyl is known to have effects on various types of cells. It is highly toxic to aquatic organisms .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models .
Vorbereitungsmethoden
Chlorfenprop-methyl is synthesized through the esterification of 2-chloro-3-(4-chlorophenyl)propionic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
Industrial production methods involve similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Chlorfenprop-methyl undergoes several types of chemical reactions, including:
Common reagents used in these reactions include sulfuric acid for esterification, potassium permanganate for oxidation, and sodium hydroxide for hydrolysis . The major products formed from these reactions are typically carboxylic acids and alcohols .
Wissenschaftliche Forschungsanwendungen
Chlorfenprop-methyl has been extensively studied for its herbicidal properties. It is effective in controlling wild oats and other grassy weeds in crops such as winter cereals, rice, and potatoes . Although it is now considered obsolete, it has provided valuable insights into the development of selective herbicides.
In addition to its agricultural applications, this compound has been used in scientific research to study the mechanisms of herbicide action and the environmental impact of herbicides. Its high toxicity to aquatic organisms has made it a subject of ecotoxicological studies .
Vergleich Mit ähnlichen Verbindungen
Chlorfenprop-methyl is similar to other herbicides such as chlorfenprop and methyl 2-chloro-3-(4-chlorophenyl)propionate. it is unique in its high volatility and specific mode of action, which involves the induction of autolysis in target plants . Other similar compounds include:
Chlorfenprop: An obsolete herbicide used in a similar manner but with different physical properties.
Methyl 2-chloro-3-(4-chlorophenyl)propionate: Another ester derivative with comparable herbicidal activity.
These compounds share structural similarities but differ in their specific applications and environmental impact.
Eigenschaften
IUPAC Name |
methyl 2-chloro-3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKIALIXRCSISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041770 | |
| Record name | Chlorfenprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14437-17-3 | |
| Record name | Chlorfenprop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14437-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorfenprop-methyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorfenprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorfenprop-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORFENPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/894064M9QG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


